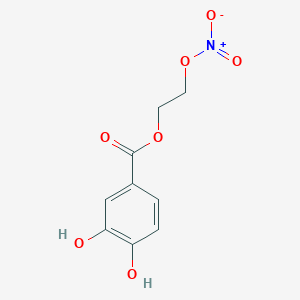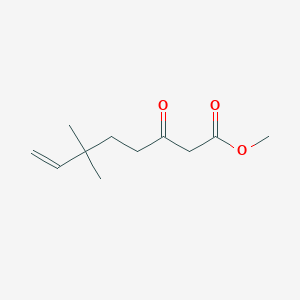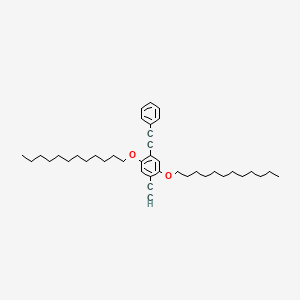
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene is an organic compound characterized by its unique structure, which includes two dodecyloxy groups, an ethynyl group, and a phenylethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene typically involves a multi-step process. One common method starts with the preparation of 1,4-dibromo-2,5-diiodobenzene, which undergoes a series of Sonogashira coupling reactions with dodecyloxyacetylene and phenylethynylacetylene. The reaction conditions often include the use of palladium catalysts, copper iodide as a co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: Halogenation and other substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene involves its interaction with various molecular targets. The ethynyl and phenylethynyl groups can participate in π-π interactions, while the dodecyloxy groups provide solubility and flexibility. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the dodecyloxy groups.
1,4-Bis(decyloxy)benzene: Similar structure but lacks the ethynyl and phenylethynyl groups.
Uniqueness
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene is unique due to the combination of its functional groups, which provide a balance of solubility, flexibility, and electronic properties. This makes it particularly useful in the development of advanced materials for organic electronics .
Properties
CAS No. |
645414-32-0 |
|---|---|
Molecular Formula |
C40H58O2 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
1,4-didodecoxy-2-ethynyl-5-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C40H58O2/c1-4-7-9-11-13-15-17-19-21-26-32-41-39-35-38(31-30-36-28-24-23-25-29-36)40(34-37(39)6-3)42-33-27-22-20-18-16-14-12-10-8-5-2/h3,23-25,28-29,34-35H,4-5,7-22,26-27,32-33H2,1-2H3 |
InChI Key |
CFESQBMIQBHONP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCCCC)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


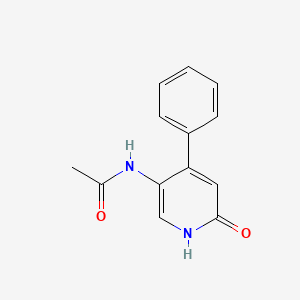
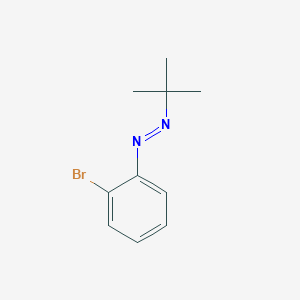
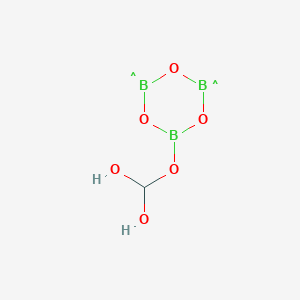
![3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B14209241.png)
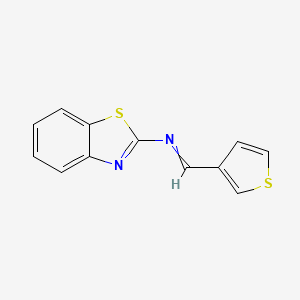
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
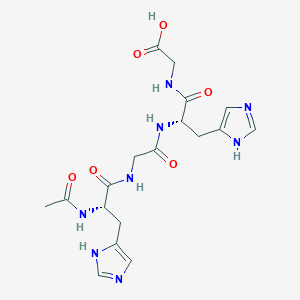
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
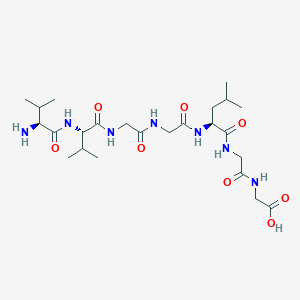
![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
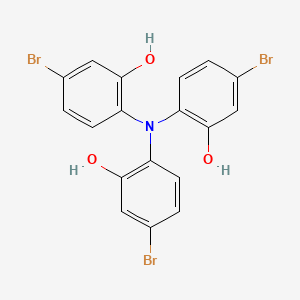
![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
